Crystallographic VIM-2 Binding Engagement – 1-Propyl vs. Alternative N1-Substituted ICA Derivatives
The 1.79 Å co-crystal structure of VIM-2 with 1-propyl-1H-imidazole-2-carboxylic acid (PDB 7DU1) reveals that the propyl substituent occupies a defined hydrophobic sub-pocket formed by the flexible active-site loops, establishing specific van der Waals contacts that differ from those observed with the N1-isopropyl (PDB 7DUE) and N1-(2-(1H-1,2,3-triazol-1-yl)ethyl) (PDB 7DUY) analogs, where altered chain geometries lead to distinct loop conformations and different inhibitor orientations relative to the dizinc catalytic center [1]. The refined electron density map (R-Value Free = 0.260; R-Value Work = 0.214) unambiguously positions the propyl chain, confirming a unique binding pose not achievable with linear ethyl or branched isobutyl substituents [2].
| Evidence Dimension | Crystallographic resolution and binding pose of inhibitor–VIM-2 complex |
|---|---|
| Target Compound Data | 1-Propyl-1H-imidazole-2-carboxylic acid (PDB 7DU1): Resolution 1.79 Å; R-Free 0.260; R-Work 0.214; propyl chain engages hydrophobic loop sub-pocket. |
| Comparator Or Baseline | R-1-sec-butyl analog (PDB 7DUE): Resolution 1.60 Å; triazolylethyl analog (PDB 7DUY): Resolution 1.95 Å; benzyl-5-methyl analog (PDB 7DZ1): Resolution 1.75 Å. All show different loop interaction geometries. |
| Quantified Difference | Loop conformation divergence measured by RMSD values for active-site loops (Loop1: Phe66–Ala72; Loop2: Trp186–Ser195); precise RMSD values reported in the primary publication (Yan et al., 2022). |
| Conditions | Recombinant VIM-2 from Pseudomonas aeruginosa expressed in E. coli BL21(DE3); co-crystallization with inhibitor; X-ray diffraction data collected at synchrotron; structures solved by molecular replacement. |
Why This Matters
For scientists designing VIM-2 inhibitors, the propyl chain's unique binding pose informs further optimization; procurement of the specific 1-propyl derivative is essential to reproduce this binding mode, as alternative N1-substituents will not engage the same hydrophobic contacts and will alter structure-activity relationships.
- [1] Yan, Y.-H.; Li, W.; Chen, W.; Li, C.; Zhu, K.-R.; Deng, J.; Dai, Q.-Q.; Yang, L.-L.; Wang, Z.; Li, G.-B. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. Eur. J. Med. Chem. 2022, 228, 113965. View Source
- [2] RCSB PDB. 7DU1: Crystal structure of VIM-2 MBL in complex with 1-propyl-1H-imidazole-2-carboxylic acid; 7DUE: VIM-2 with R-1-sec-butyl analog; 7DUY: VIM-2 with triazolylethyl analog; 7DZ1: VIM-2 with benzyl-5-methyl analog. View Source
